N-(4-tert-butylphenyl)-N'-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]urea
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Overview
Description
- It belongs to the class of urea derivatives and exhibits interesting pharmacological properties.
N-(4-tert-butylphenyl)-N’-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]urea: , also known by its chemical formula C18H16BrClF5N3O3 , is a synthetic compound with a molecular weight of 532.69 g/mol .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction between a substituted aniline (4-tert-butylphenylamine) and an isocyanate (phenyl isocyanate) to form the urea linkage.
Reaction Conditions: The reaction typically occurs under mild conditions, often in organic solvents such as dichloromethane or acetonitrile.
Industrial Production: While I don’t have specific industrial production methods for this compound, it is likely produced on a smaller scale in research laboratories.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Biology and Medicine: It may have bioactive properties, making it relevant for drug discovery and development.
Industry: Its use in industry could involve materials science or specialty chemicals.
Mechanism of Action
- The exact mechanism of action for this compound is not well-documented. it likely interacts with specific molecular targets or pathways due to its structural features.
Comparison with Similar Compounds
Similar Compounds: While I don’t have a direct list of similar compounds, you can compare it with other urea derivatives or phenyl-substituted compounds.
Uniqueness: Highlight its unique features, such as the tert-butylphenyl group and the morpholinyl-oxoethoxy moiety.
Remember that further research and literature review would provide more detailed insights into this compound’s properties and applications
Properties
Molecular Formula |
C23H29N3O4 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-3-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]urea |
InChI |
InChI=1S/C23H29N3O4/c1-23(2,3)17-4-6-18(7-5-17)24-22(28)25-19-8-10-20(11-9-19)30-16-21(27)26-12-14-29-15-13-26/h4-11H,12-16H2,1-3H3,(H2,24,25,28) |
InChI Key |
SOMNHLUNIYEOJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OCC(=O)N3CCOCC3 |
Origin of Product |
United States |
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